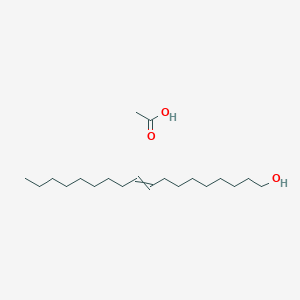

Acetic acid;octadec-9-en-1-ol

Description

Acetic acid (C₂H₄O₂) is a weak carboxylic acid with polar and hydrophilic properties, widely used in chemical synthesis and industrial processes. It enhances surface functionalization in materials like biochar by introducing carboxyl (-COOH) groups, improving adsorption capacity for heavy metals such as uranium (U(VI)) .

Octadec-9-en-1-ol (C₁₈H₃₅OH), commonly known as oleyl alcohol, is a monounsaturated fatty alcohol with a cis double bond at the 9th carbon. Its amphiphilic nature makes it valuable in surfactants and emulsifiers. When combined with acetic acid, it forms salts (e.g., oleylamine acetate) or esters, which exhibit enhanced solubility and surface activity .

The combination of acetic acid and octadec-9-en-1-ol is studied in materials like sludge-based biochar (SBB) for environmental remediation. Acetic acid modification of SBB introduces -COOH groups and increases porosity, while octadec-9-en-1-ol derivatives contribute to hydrophobic interactions and structural stability .

Properties

CAS No. |

1577-40-8 |

|---|---|

Molecular Formula |

C20H40O3 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

acetic acid;octadec-9-en-1-ol |

InChI |

InChI=1S/C18H36O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2(3)4/h9-10,19H,2-8,11-18H2,1H3;1H3,(H,3,4) |

InChI Key |

HEKMAURYFIATGY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCO.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;octadec-9-en-1-ol can be achieved through the hydrogenation of oleic acid or its esters. The hydrogenation process involves the use of a catalyst, typically palladium or nickel, under high pressure and temperature conditions . Another method involves the reduction of oleic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of oleic acid derived from natural fats and oils. The process is carried out in large reactors where oleic acid is subjected to hydrogen gas in the presence of a metal catalyst at elevated temperatures and pressures . This method is efficient and yields high-purity oleyl alcohol suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;octadec-9-en-1-ol undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form oleic acid or further to shorter-chain fatty acids.

Reduction: The compound can be reduced to form saturated alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form esters and ethers.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.

Substitution: Acid chlorides and alcohols are used in the presence of a base such as pyridine for esterification reactions.

Major Products Formed

Oxidation: Oleic acid and shorter-chain fatty acids.

Reduction: Saturated alcohols.

Substitution: Esters and ethers.

Scientific Research Applications

Acetic acid;octadec-9-en-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of acetic acid;octadec-9-en-1-ol involves its interaction with lipid membranes. It integrates into the lipid bilayer, altering membrane fluidity and permeability . This can affect various cellular processes, including signal transduction and membrane protein function . The compound’s hydrophobic tail interacts with the lipid core, while the hydrophilic head interacts with the aqueous environment, facilitating its incorporation into membranes .

Comparison with Similar Compounds

Acetic Acid-Modified Sludge-Based Biochar (ASBB) vs. Nitric Acid-Modified Biochar

Key Findings :

- ASBB’s -COOH groups enable monodentate coordination with U(VI), enhancing selectivity .

- Nitric acid increases surface area but introduces less stable nitro groups, reducing reusability .

Oleylamine Acetate vs. Oleic Acid (C₁₈H₃₄O₂)

Key Findings :

- Oleylamine acetate’s dual functional groups (-NH₃⁺ and -COO⁻) enhance uranium recovery efficiency (35% higher than unmodified SBB) .

- Oleic acid’s -COOH binds metals but lacks the amphiphilic versatility of oleylamine derivatives .

Comparison with Other Biochar Modifiers

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.